Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 138907-73-0
VCID: VC21267730
InChI: InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
SMILES: CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F
Molecular Formula: C12H11FN2O2
Molecular Weight: 234.23 g/mol

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

CAS No.: 138907-73-0

Cat. No.: VC21267730

Molecular Formula: C12H11FN2O2

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate - 138907-73-0

Specification

CAS No. 138907-73-0
Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
IUPAC Name ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
Standard InChI Key MEUROLLIWZOVNK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F
Canonical SMILES CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has the molecular formula C12H11FN2O2, identical to its 3-carboxylate isomer. The structure consists of a pyrazole core with a 4-fluorophenyl substituent attached to one nitrogen atom and an ethyl carboxylate group at the 4-position of the pyrazole ring. This positional difference of the carboxylate group creates a distinct molecular geometry that likely affects electronic distribution, reactivity patterns, and biological interactions.

The pyrazole ring provides aromatic character and stability to the molecule, while the fluorine atom in the para position of the phenyl ring influences electronic properties through its strong electronegativity and potential for hydrogen bonding. The ethyl carboxylate group introduces an additional functional handle for further chemical transformations.

Physical and Chemical Properties

Based on structural analysis and comparison with similar pyrazole derivatives, the following properties can be reasonably predicted for ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate:

  • Molecular Weight: Approximately 234.23 g/mol (calculated from the molecular formula)

  • Physical State: Likely a crystalline solid at standard conditions

  • Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and DMSO, with limited water solubility

  • Stability: Anticipated to be stable under normal storage conditions, protected from strong oxidizing agents and extreme pH environments

  • Reactivity: The ester group provides a site for hydrolysis, transesterification, and reduction reactions, while the pyrazole ring may participate in electrophilic substitution reactions

These predicted properties would require experimental verification for precise characterization.

Synthesis Methods

Cyclization Approach

Comparative Analysis

Comparison with the 3-Carboxylate Isomer

The table below presents a comparative analysis between ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and its structural isomer, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate:

FeatureEthyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateEthyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Carboxylate Position4-position of pyrazole ring3-position of pyrazole ring
Molecular FormulaC12H11FN2O2C12H11FN2O2
Molecular Weight234.23 g/mol234.23 g/mol
Electronic DistributionDifferent electron density patternsDocumented electron density patterns
Dipole MomentPotentially different vectorEstablished vector
Hydrogen Bonding CapabilityDifferent spatial arrangement for H-bondingKnown H-bonding pattern
Documented SynthesisLess documented in available literatureCopper-catalyzed N-arylation documented
Yield in Reported SynthesisNot specifically reported77% under optimized conditions

Implications of Structural Differences

The position of the carboxylate group (4 vs. 3) can significantly influence various properties of the molecule:

Electronic Effects

The different position alters the electronic distribution within the pyrazole ring, potentially affecting reactivity patterns. The 4-position places the carboxylate group farther from the 1-position nitrogen compared to the 3-position isomer, which may result in different electronic interactions with the 4-fluorophenyl group.

Steric Considerations

The spatial arrangement of the carboxylate group relative to the 4-fluorophenyl group differs between the isomers. This could impact molecular recognition by biological targets, potentially resulting in different binding affinities and biological activities.

Metabolic Profile

The positional isomerism might result in different metabolic pathways and stability. Enzymes involved in drug metabolism often exhibit positional selectivity, which could lead to distinct pharmacokinetic profiles for the two isomers.

Future Research Directions

Synthesis Optimization

Future research could focus on developing efficient and scalable synthetic routes specifically optimized for ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate:

  • Exploration of different catalysts and ligands for the N-arylation approach

  • Investigation of alternative synthetic pathways with improved regioselectivity

  • Development of greener, more sustainable synthesis methods with reduced environmental impact

  • Scale-up studies to assess the feasibility of large-scale production

Comprehensive Characterization

Thorough characterization of the compound's physical, chemical, and biological properties would be valuable:

  • Detailed spectroscopic analysis (NMR, IR, MS) for structural confirmation

  • X-ray crystallography to determine precise molecular geometry

  • Solubility and stability studies under various conditions

  • Thermal analysis to determine melting point and thermal stability

Biological Evaluation

Screening of ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate for various biological activities could reveal potential applications:

  • Anti-inflammatory assays (COX inhibition, cytokine production)

  • Antimicrobial screening against bacterial and fungal pathogens

  • Anticancer activity evaluation across different cell lines

  • Enzyme inhibition studies to identify potential therapeutic targets

Structure-Activity Relationship Studies

Systematic modification of the basic structure could provide valuable insights:

  • Varying the substituents on the phenyl ring (position, electronic nature)

  • Exploring different ester groups (chain length, branching)

  • Investigating the impact of additional substituents on the pyrazole ring

  • Direct comparison with the 3-carboxylate isomer to understand positional effects

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